4-Acetylaminobiphenyl

DNA adduct persistence hepatocarcinogenesis 32P-postlabeling

4-Acetylaminobiphenyl (4-AABP) is essential for experiments requiring faithful replication of 4-aminobiphenyl metabolic pathways. Its N-hydroxy metabolite (N-OH-AABP) yields C8-deacetylated and N2-acetylated DNA adducts persisting 29+ days in rat liver, whereas N-OH-AAF adducts clear within 24h. N-OH-AABP serves as the established reference compound for NAT-mediated bioactivation SAR, with defined rank-order inactivation potency. HPLC-confirmed dG-C8-ABP formation in human uroepithelial cells validates bladder carcinogenesis pathway specificity. The fully characterized adduct profile (dG-N2-AABP at Rf 0.15, dG-C8-AABP at Rf 0.66) provides essential analytical references for 32P-postlabeling and LC-MS/MS biomonitoring of 4-aminobiphenyl exposure.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 4075-79-0
Cat. No. B142796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylaminobiphenyl
CAS4075-79-0
SynonymsN-[1,1’-Biphenyl]-4-ylacetamide;  4-(Acetylamino)biphenyl;  4-Acetamidobiphenyl;  4’-Phenylacetanilide;  NSC 227192;  NSC 3134;  NSC 65931;  p-Phenylacetanilide; 
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
InChIKeySVLDILRDQOVJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN ALC, ACETONE, METHANOL;  INSOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylaminobiphenyl (CAS 4075-79-0) Procurement Guide: Compound Class and Research Identity


4-Acetylaminobiphenyl (4-AABP, CAS 4075-79-0) is a biphenyl-derived aromatic amide with molecular formula C₁₄H₁₃NO and molecular weight 211.26 g/mol . It is the N-acetylated metabolite of 4-aminobiphenyl (4-ABP), a known human bladder carcinogen [1]. In the research setting, 4-AABP and its N-hydroxy derivative (N-OH-AABP) are primarily employed as model procarcinogens to investigate arylamine metabolic activation, N-acetyltransferase (NAT)-mediated bioactivation, and DNA adduct formation pathways [2].

Why 4-Acetylaminobiphenyl Cannot Be Generically Substituted with Other Arylamine Procarcinogens


While several arylamine carcinogens (e.g., 2-acetylaminofluorene [2-AAF], 2-acetylaminophenanthrene [2-AAP]) are used interchangeably in carcinogenesis studies, their metabolic activation kinetics, DNA adduct profiles, and enzyme inactivation properties differ substantially [1]. Direct experimental comparisons demonstrate that 4-AABP-derived N-OH-AABP exhibits distinct N-acetyltransferase inactivation potency, adduct persistence, and target organ specificity relative to structural analogs [2]. Procurement of 4-AABP specifically—rather than a generic arylamine—is therefore essential for experiments requiring replication of 4-aminobiphenyl metabolic pathways or bladder carcinogenesis models.

4-Acetylaminobiphenyl Quantitative Differentiation Evidence vs. Arylamine Analogs


4-AABP DNA Adduct Persistence at 29 Days vs. 2-AAF

In a direct head-to-head comparison in male Sprague-Dawley rats, the C8-deacetylated and N2-acetylated DNA adducts derived from N-OH-AABP remained detectable at 29 days post-injection, whereas N-OH-AAF formed a more complex adduct spectrum with different clearance kinetics [1].

DNA adduct persistence hepatocarcinogenesis 32P-postlabeling

N-OH-AABP vs. N-OH-AAS: Differential N-Acetyltransferase Inactivation Potency

Among a series of N-arylhydroxamic acid analogues, trans-N-hydroxy-4-acetylaminostilbene (N-OH-AAS) was identified as the most potent mechanism-based inactivator of hamster hepatic N,N-acetyltransferase, while the ketone analogue (2) was the least effective among active compounds [1]. N-OH-AABP served as the reference compound for this comparative SAR analysis [1].

mechanism-based inactivation N-acetyltransferase suicide inhibition

4-AABP Adduct Structural Characterization: dG-C8-AABP and dG-N2-AABP Identification

Peroxidase-mediated activation of N-OH-AABP generates two distinct acetylated DNA adducts: a major adduct (adduct 1, Rf 0.15) and a minor adduct (adduct 2, Rf 0.66), structurally identified via NMR and MS as 3-(deoxyguanosin-N2-yl)-4-acetylaminobiphenyl (dG-N2-AABP) and N-(deoxyguanosin-8-yl)-4-acetylaminobiphenyl (dG-C8-AABP), respectively [1].

DNA adduct identification 32P-postlabeling peroxidase activation

N-OH-AABP vs. N-OH-AAF: Differential Maximal DNA Binding Kinetics

In a comparative time-course study, maximal hepatic DNA binding occurred at 0.5 hours for N-OH-AABP versus 1.5 hours for N-OH-AAF following single injections in male Sprague-Dawley rats, with N-OH-AAP (non-hepatocarcinogen) peaking at 24 hours [1].

DNA binding kinetics time-course hepatic adduct formation

4-AABP: Inverse Relationship Between Glucuronidation Rate and Carcinogenicity

A study of rat liver microsomal glucuronidation demonstrated an inverse relationship between glucuronidation rate and carcinogenicity among three arylamines: 2-AN (most rapidly glucuronidated, least carcinogenic), 4-AABP (intermediate), and 2-AAF (least glucuronidated, most carcinogenic) [1].

glucuronidation carcinogenicity ranking metabolic detoxification

4-AABP Crystalline State: Monoclinic System with Defined Unit Cell Parameters

X-ray diffraction analysis of 4-acetylaminobiphenyl crystallized from ethanol reveals a monoclinic system, space group P2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. Refinement to an R-value of 0.050 was achieved using 2126 observed reflections [2].

X-ray crystallography monoclinic system solid-state characterization

4-Acetylaminobiphenyl (CAS 4075-79-0) High-Value Research Application Scenarios


DNA Adduct Persistence Studies Requiring Long-Term (≥29 Day) Detection

For experiments designed to quantify long-term DNA adduct persistence and repair kinetics, 4-AABP (as its N-hydroxy metabolite) is the appropriate choice based on the demonstrated retention of C8-deacetylated and N2-acetylated adducts at 29 days post-exposure in rat liver [1]. This contrasts with N-OH-AAF, where novel major adducts are largely cleared within 24 hours [1].

N-Acetyltransferase (NAT) Mechanism-Based Inactivation Studies

When conducting structure-activity relationship studies on NAT-mediated bioactivation, N-OH-AABP serves as the established reference compound against which analogue inactivation potency is measured [1]. The comparative rank-order data (N-OH-AAS > N-OH-AABP > ketone analogue > SO2 analogue) provides the necessary benchmark for evaluating novel NAT inhibitors [1].

Bladder Carcinogenesis and Urothelial Cell Metabolic Activation Models

For investigations of 4-aminobiphenyl-induced bladder carcinogenesis, 4-AABP is the relevant N-acetylated metabolite that undergoes deacetylation and subsequent activation in human uroepithelial cells [1]. HPLC-confirmed formation of dG-C8-ABP in these cells establishes the metabolic pathway specificity required for target-organ carcinogenesis research [1].

Analytical Reference Standard for 4-Aminobiphenyl Exposure Biomonitoring

The fully characterized DNA adduct profile of 4-AABP, including the chromatographically defined major (Rf 0.15, dG-N2-AABP) and minor (Rf 0.66, dG-C8-AABP) adducts identified via NMR and MS [1], provides the essential analytical reference for 32P-postlabeling or LC-MS/MS biomonitoring of occupational or environmental 4-aminobiphenyl exposure.

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